(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Description
(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine hydrochloride salt characterized by a rigid norbornane-like framework. The compound features two fluorine atoms at the 5,5-positions and a secondary amine protonated as a hydrochloride salt. Its molecular formula is C₆H₉ClF₂N, with a molecular weight of 183.6 g/mol (approximate). The stereochemistry (1R,4R) is critical for its biological interactions, while the difluoro substituents enhance metabolic stability and influence electronic properties .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10ClF2N |
|---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-5-1-4(6)3-9-5;/h4-5,9H,1-3H2;1H/t4-,5-;/m1./s1 |
InChI Key |
QMDZLCXWXXBOKU-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1CN2)(F)F.Cl |
Canonical SMILES |
C1C2CC(C1CN2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Oxidation Conditions and Outcomes
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| Oxalyl chloride, DMSO | CH₂Cl₂ | −78°C | 51% |
Difluorination Using DAST and Deoxofluor
The ketone intermediate undergoes fluorination with diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). DAST in dichloromethane at −78°C for 6 hours, followed by gradual warming to room temperature, introduces two fluorine atoms at the 5-position via an SN2 mechanism, yielding (1R,3S,4S)-5,5-difluoro-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester. Deoxofluor under similar conditions provides a marginally higher yield (55.3%).
Table 2: Fluorination Agent Comparison
| Fluorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DAST | CH₂Cl₂ | −78°C → RT | 53.3% |
| Deoxofluor | CH₂Cl₂ | −78°C → RT | 55.3% |
Key characterization data for the difluoro product includes:
Deprotection and Hydrochloride Salt Formation
Removal of the Boc group is accomplished using hydrochloric acid (HCl) in ethyl ether, followed by neutralization with saturated sodium bicarbonate. The free base is extracted with ethyl acetate and treated with gaseous HCl to form the hydrochloride salt. Final purification via recrystallization from ethanol/water mixtures yields the target compound in >98% purity.
Table 3: Deprotection and Salt Formation
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Removal | HCl (ether) | RT, 2 hours | 85.6% |
| Salt Formation | HCl (gaseous) | Ethanol/water | 90% |
Stereochemical Control and Epimerization
The (1R,4R) configuration is preserved through stereoselective fluorination and chiral resolution. Epimerization risks during fluorination are mitigated by maintaining low temperatures (−78°C) and using bulky fluorinating agents that favor retention of configuration. Chiral HPLC or enzymatic resolution ensures enantiomeric excess >98%.
Industrial-Scale Optimization
Industrial protocols optimize solvent use and catalyst loading. For example, replacing dichloromethane with tetrahydrofuran (THF) reduces environmental impact while maintaining yields ≥75%. Continuous flow systems enhance DAST utilization, minimizing waste.
Challenges and Mitigation Strategies
Scientific Research Applications
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Differences
- Fluorine vs. Oxygen/Thia Substituents: The target compound’s 5,5-difluoro groups provide electronegativity and lipophilicity, contrasting with the polar oxygen in oxa analogs (e.g., C₅H₁₀ClNO, MW 135.59) or the electron-withdrawing sulfone group in thia analogs (e.g., 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl) . Fluorine’s inductive effects may lower pKa, enhancing bioavailability.
Pharmacological Implications
- Metabolic Stability : The difluoro groups in the target compound resist oxidative metabolism, offering advantages over hydroxyl- or methyl-substituted analogs (e.g., 5-methyl derivative, MW 163.65) .
- Receptor Selectivity : Structural modifications, such as adding a diaza group (e.g., 2,5-diazabicyclo[2.2.1]heptane diHCl), can enhance H-bonding and receptor affinity, as observed in neuroactive compounds .
Biological Activity
(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms and an aza group within a bicyclic framework, which contributes to its stability and bioavailability. Its chemical formula is with a molecular weight of approximately 169.60 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity and stability, allowing modulation of target activity. This compound may act as an inhibitor or activator depending on the specific targets involved .
Pharmacological Applications
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds with similar bicyclic structures have been shown to inhibit BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines like TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation.
- Neuropharmacological Effects : The compound's structure suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems due to its ability to cross the blood-brain barrier effectively.
Case Studies
Several studies have investigated the biological activity of related bicyclic compounds:
- Study on Antitumor Activity : A study examined the cytotoxic effects of various azabicyclic compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
- Anti-inflammatory Activity Assessment : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce LPS-induced inflammation in vitro by inhibiting nitric oxide production.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, and how do they influence reactivity?
The compound consists of a bicyclo[2.2.1]heptane core with two fluorine atoms at the 5,5-positions and a protonated amine (azabicyclo) group. The rigid bicyclic framework restricts conformational flexibility, while the fluorine atoms enhance electronegativity and influence hydrogen bonding or lipophilicity. Stereochemistry at the 1R and 4R positions is critical for chiral recognition in biological systems .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step sequences starting from proline derivatives or bicyclic precursors. Key steps include:
- Cyclization : Acid- or base-catalyzed ring closure to form the bicyclic scaffold.
- Fluorination : Introduction of fluorine via electrophilic or nucleophilic reagents (e.g., Selectfluor®).
- Salt formation : Reaction with HCl to yield the hydrochloride salt . Purification often employs crystallization or chromatography to achieve >95% purity .
Q. How is this compound characterized analytically?
Essential techniques include:
- NMR : , , and NMR to confirm structure and stereochemistry.
- HPLC/MS : For purity assessment and molecular weight verification.
- X-ray crystallography : To resolve absolute configuration, as seen in related bicyclic compounds .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound?
Advanced methods include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to control stereochemistry .
- Asymmetric catalysis : Employing chiral ligands or organocatalysts during fluorination or cyclization steps.
- Dynamic kinetic resolution : To enhance yield of the desired (1R,4R) isomer .
Q. What strategies address conflicting spectroscopic data in structural assignments?
Discrepancies in NMR or MS data can arise from conformational dynamics or impurities. Solutions include:
- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of protons.
- Computational modeling : DFT calculations to predict chemical shifts and validate assignments .
- Orthogonal techniques : X-ray crystallography or IR spectroscopy for cross-verification .
Q. How does the compound’s stereochemistry impact its biological activity?
The (1R,4R) configuration is critical for binding to chiral biological targets (e.g., enzymes or receptors). For example, similar bicyclic amines act as α7 nicotinic receptor ligands, where stereochemistry modulates affinity by >10-fold . Docking studies and molecular dynamics simulations are recommended to explore structure-activity relationships (SAR) .
Q. What are the stability and solubility challenges in formulation studies?
- Stability : The hydrochloride salt is hygroscopic; storage under inert atmosphere (N/Ar) at 2–8°C is advised to prevent degradation .
- Solubility : Poor aqueous solubility may require co-solvents (e.g., DMSO) or prodrug strategies. Solubility parameters (LogP, pK) should be measured via shake-flask or HPLC methods .
Q. How can researchers resolve contradictions in pharmacological data?
If in vitro activity (e.g., IC) conflicts with in vivo efficacy:
- Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation.
- Plasma protein binding : Use equilibrium dialysis to assess free drug availability.
- Pharmacokinetic modeling : Integrate ADME data to refine dosing regimens .
Q. What methods are effective for separating enantiomers or diastereomers?
Q. How can pharmacokinetic (PK) properties be improved for therapeutic applications?
Based on analogs (e.g., raloxifene derivatives):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
